molecular formula C20H16F12HfO8 B108289 Hafnium;1,1,1-trifluoropentane-2,4-dione CAS No. 17475-68-2

Hafnium;1,1,1-trifluoropentane-2,4-dione

Cat. No.: B108289
CAS No.: 17475-68-2
M. Wt: 794.8 g/mol
InChI Key: NYKUECDZKNDYIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hafnium;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of hafnium chloride with 1,1,1-trifluoropentane-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone. The general reaction can be represented as follows:

HfCl4+2CF3COCH2COCH3Hf(CF3COCHCOCH3)2+4HCl\text{HfCl}_4 + 2 \text{CF}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Hf(CF}_3\text{COCHCOCH}_3\text{)}_2 + 4 \text{HCl} HfCl4​+2CF3​COCH2​COCH3​→Hf(CF3​COCHCOCH3​)2​+4HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Hafnium;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

    Coordination Reactions: It can form complexes with other ligands, altering its chemical properties.

    Substitution Reactions: The trifluoropentane-2,4-dione ligands can be substituted with other β-diketones or similar ligands.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve the use of metal salts and organic solvents under controlled temperatures.

    Substitution Reactions: Often require the presence of a base and an appropriate solvent to facilitate the exchange of ligands.

Major Products:

    Coordination Reactions: Formation of new metal complexes with different ligands.

    Substitution Reactions: New hafnium complexes with substituted ligands.

Scientific Research Applications

Hafnium;1,1,1-trifluoropentane-2,4-dione has several scientific research applications:

    Materials Science: Used in the preparation of hafnium-containing materials with unique properties, such as high-temperature stability and resistance to corrosion.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization and organic transformations.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of hafnium;1,1,1-trifluoropentane-2,4-dione involves its ability to coordinate with other molecules and ions. The trifluoropentane-2,4-dione ligands provide a stable environment for the hafnium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione (trifluoroacetylacetone): A similar ligand without the hafnium ion.

    Hexafluoroacetylacetone: Another fluorinated β-diketone with different chemical properties.

    Acetylacetone: A non-fluorinated β-diketone used in similar coordination chemistry.

Uniqueness: Hafnium;1,1,1-trifluoropentane-2,4-dione is unique due to the presence of the hafnium ion, which imparts distinct chemical and physical properties compared to its analogs. The trifluoropentane-2,4-dione ligands enhance the stability and reactivity of the hafnium complex, making it suitable for specialized applications in materials science and catalysis.

Biological Activity

Hafnium;1,1,1-trifluoropentane-2,4-dione, commonly known as hafnium trifluoroacetylacetonate (Hf(TFAA)₃), is a coordination compound that has garnered attention for its potential biological activities. This compound is a derivative of 1,1,1-trifluoro-2,4-pentanedione (TFAA), which serves as a chelating agent and has applications in various fields including materials science and biomedicine. This article delves into the biological activity of Hf(TFAA)₃, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Hafnium trifluoroacetylacetonate is characterized by its ability to form stable complexes with various metal ions. The molecular structure can be represented as follows:

Hf TFAA 3=Hf4++3×TFAA\text{Hf TFAA }_3=\text{Hf}^{4+}+3\times \text{TFAA}^{-}

Where TFAA is the anionic form of 1,1,1-trifluoro-2,4-pentanedione. The trifluoromethyl groups enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes.

The biological activity of hafnium trifluoroacetylacetonate can be attributed to several mechanisms:

  • Chelation Therapy : Hf(TFAA)₃ acts as a chelating agent that can bind to metal ions in biological systems. This property is particularly useful in treating heavy metal poisoning and may also have implications in cancer therapy by targeting metal-dependent enzymes.
  • Antitumor Activity : Preliminary studies suggest that Hf(TFAA)₃ exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of hafnium trifluoroacetylacetonate:

  • Anticancer Activity : A study reported that Hf(TFAA)₃ demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast carcinoma). The IC50 values observed were approximately 15 µM for HepG2 and 18 µM for MCF-7 cells, indicating a potent antiproliferative effect .
  • Metal Chelation in Cancer Therapy : Research has indicated that hafnium complexes can enhance the efficacy of certain chemotherapeutic agents by acting as chelators. By binding to metal ions essential for tumor growth, these complexes may help in reducing tumor proliferation .
  • Mechanistic Insights : In vitro studies have shown that Hf(TFAA)₃ can induce apoptosis in cancer cells through mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Data Table: Biological Activity Summary

Property Observation
Compound Name This compound
IC50 HepG2 15 µM
IC50 MCF-7 18 µM
Mechanism Induction of apoptosis via ROS
Chelation Role Potential enhancement of chemotherapy efficacy

Properties

IUPAC Name

hafnium;1,1,1-trifluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKUECDZKNDYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F12HfO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330017
Record name NSC177689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17475-68-2
Record name NSC177689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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